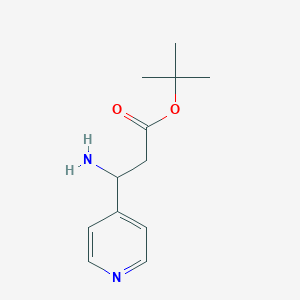![molecular formula C21H18FNO3 B1660570 [3-氟-4-(苯甲氧基)苯基]氨基甲酸苯甲酯 CAS No. 790703-40-1](/img/structure/B1660570.png)
[3-氟-4-(苯甲氧基)苯基]氨基甲酸苯甲酯
概述
描述
“Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester” is a chemical compound used for research and development . It is not intended for human or veterinary use. The compound has a molecular formula of C21H18FNO3 and a molecular weight of 351.4.
Molecular Structure Analysis
The molecular structure of “Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester” consists of a carbamic acid moiety attached to a phenylmethyl ester group . The molecular formula is C21H18FNO3.作用机制
Target of Action
It is known that carbamates are often used as protecting groups for amines in organic synthesis . They can be installed and removed under relatively mild conditions .
Mode of Action
It is known that carbamates, such as this compound, can form stable complexes with their targets, which can then be selectively deprotected under specific conditions .
Biochemical Pathways
Carbamates are known to play a crucial role in the synthesis of peptides , which are involved in various biological processes.
Pharmacokinetics
The molecular weight of the compound is 35137 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known that carbamates, such as this compound, are used in the synthesis of various bioactive compounds .
Action Environment
It is known that the stability and reactivity of carbamates can be influenced by factors such as ph and temperature .
实验室实验的优点和局限性
One advantage of using carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester in lab experiments is its potential therapeutic effects. It can be used to study the mechanisms of tumor growth and inflammation, as well as to develop new therapies for cancer and other diseases. However, one limitation of using carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester is its potential toxicity. It may have adverse effects on normal cells, which could limit its clinical use.
未来方向
There are several future directions for research on carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester. One direction is to further investigate its mechanism of action and its effects on tumor growth and inflammation. Another direction is to develop new derivatives of carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester that may have improved therapeutic properties. Additionally, research could focus on developing new methods for delivering carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester to target tissues, such as nanoparticles or liposomes. Finally, clinical trials could be conducted to evaluate the safety and efficacy of carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester in humans.
科学研究应用
医药研究中的抗胆碱酯酶和抗炎剂
苯甲基 N-(3-氟-4-苯甲氧基苯基)氨基甲酸酯的结构表明其在医药研究中具有潜在的应用价值。类似的氟化苯甲基氨基甲酸酯被设计为具有预期抗胆碱酯酶和抗炎活性的药物。 这些性质可能使该化合物成为开发针对神经系统疾病(如阿尔茨海默病)或炎症性疾病的新药物的候选药物 .
抗生素生产中的化学合成中间体
该化合物可作为合成抗生素的中间体。例如,相关化合物已被用于合成利奈唑胺,这是一种对其他抗生素耐药的革兰氏阳性菌有效的抗生素。 该过程涉及形成恶唑烷酮部分的反应,这对抗生素的活性至关重要 .
属性
IUPAC Name |
benzyl N-(3-fluoro-4-phenylmethoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO3/c22-19-13-18(23-21(24)26-15-17-9-5-2-6-10-17)11-12-20(19)25-14-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REALRLKSNZHPIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727842 | |
| Record name | Benzyl [4-(benzyloxy)-3-fluorophenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
790703-40-1 | |
| Record name | Benzyl [4-(benzyloxy)-3-fluorophenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B1660488.png)


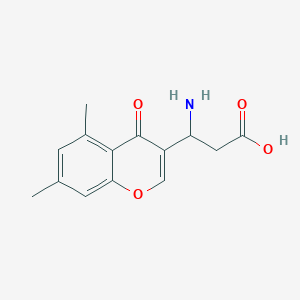
![Methyl 4-hydroxy-3-[(trifluoroacetyl)amino]benzoate](/img/structure/B1660494.png)
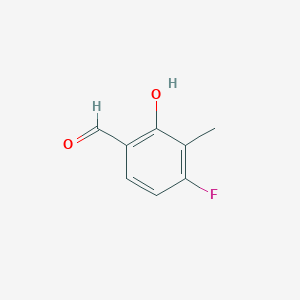
![3-hydroxy-2,3-dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione](/img/structure/B1660497.png)
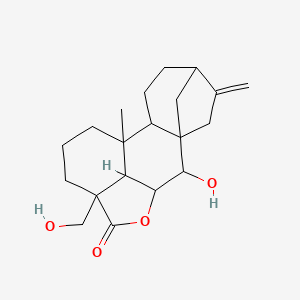
![1,3,7-Trimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1660499.png)

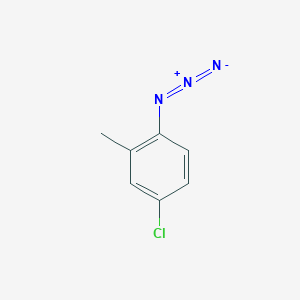
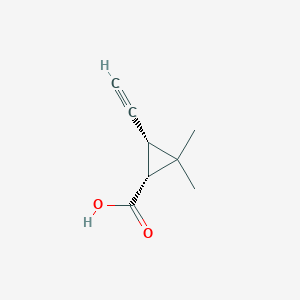
![N-Phenyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea](/img/structure/B1660508.png)
